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Technical Support Center: Anti-DCBLD2 (FA19-1)
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals using the Anti-DCBLD2

(FA19-1) antibody. The information provided is intended to help users address specific issues

they may encounter during their experiments.

Frequently Asked Questions (FAQs)
Q1: What is the specificity of the Anti-DCBLD2 (FA19-1) antibody?

The Anti-DCBLD2 (FA19-1) is a monoclonal antibody that targets the Discoidin, CUB and LCCL

domain-containing protein 2 (DCBLD2), also known as ESDN.[1][2] It has been validated for

use in several applications, including ELISA, Flow Cytometry, and functional assays.[2][3] The

antibody is reported to be reactive with human, mouse, and rat DCBLD2.[2][4]

Q2: Is there known cross-reactivity of Anti-DCBLD2 (FA19-1) with other proteins?

While specific cross-reactivity studies for the FA19-1 clone are not extensively published,

potential cross-reactivity should be considered with proteins that share sequence homology

with DCBLD2, particularly those with similar domain structures. The DCBLD2 protein is a

member of a family that includes DCBLD1.[5] Additionally, other proteins containing CUB and

LCCL domains may also be potential off-targets. A paralog to DCBLD2 is NETO1.[3][6]
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Based on sequence alignment of the extracellular domains, the following homologies are

observed with human DCBLD2:

Protein UniProt Accession

Sequence Identity with

DCBLD2 Extracellular

Domain

DCBLD1 Q8N8Z6 38%

NETO1 Q8TDF5 25%

Due to the sequence similarity, it is recommended to validate the specificity of the Anti-DCBLD2

(FA19-1) antibody in your specific experimental context, especially if expression of DCBLD1 or

NETO1 is expected in your samples.

Q3: How can I validate the specificity of the Anti-DCBLD2 (FA19-1) antibody in my

experiments?

Antibody validation is crucial for reliable results.[7] We recommend a multi-pronged approach

to validate the specificity of the Anti-DCBLD2 (FA19-1) antibody:

Positive and Negative Controls: Use cell lines or tissues known to express high and low

levels of DCBLD2. For example, DCBLD2 is highly expressed in testis, heart, and skeletal

muscle.[8]

Knockout/Knockdown Models: The most rigorous validation involves using knockout (KO) or

knockdown (KD) models.[9] A specific signal should be absent in the KO/KD samples.

Orthogonal Validation: Compare the results obtained with the Anti-DCBLD2 (FA19-1)

antibody with a non-antibody-based method, such as RNA-seq or mass spectrometry, to

confirm the expression of DCBLD2.[10]

Independent Antibody Validation: Use a second, validated antibody that recognizes a

different epitope on the DCBLD2 protein. Consistent results between the two antibodies

increase confidence in the specificity of the signal.[10]
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Problem Possible Cause Recommended Solution

Non-specific bands
Primary antibody concentration

too high.

Decrease the concentration of

the Anti-DCBLD2 (FA19-1)

antibody.[2]

Incomplete blocking of the

membrane.

Use a different blocking buffer

(e.g., 5% BSA instead of milk)

or increase the blocking time.

[1]

Protein degradation.

Prepare fresh samples and

ensure the addition of protease

inhibitors.[2]

Cross-reactivity with

homologous proteins.

Include lysates from cells

overexpressing DCBLD1 or

NETO1 as controls to check

for cross-reactivity.

Weak or no signal Insufficient primary antibody.

Increase the concentration of

the Anti-DCBLD2 (FA19-1)

antibody or extend the

incubation time.[11]

Low expression of DCBLD2 in

the sample.

Use a positive control to

confirm antibody activity and

consider enriching the protein

of interest via

immunoprecipitation.[12]

Poor transfer of the protein to

the membrane.

Verify transfer efficiency using

a reversible stain like Ponceau

S.[12]

High background
Secondary antibody non-

specific binding.

Run a control lane with only

the secondary antibody to

check for non-specific binding.

[11]
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Insufficient washing.
Increase the number and

duration of wash steps.[2]

Immunoprecipitation (IP)
Problem Possible Cause Recommended Solution

High background / Non-

specific binding

Proteins binding non-

specifically to the beads.

Pre-clear the lysate by

incubating it with beads alone

before adding the antibody.[13]

Primary antibody concentration

is too high.

Reduce the amount of Anti-

DCBLD2 (FA19-1) antibody

used for the IP.

Insufficient washing.

Increase the stringency of the

wash buffer (e.g., by

increasing the salt or detergent

concentration).[3]

Low or no target protein eluted
Low expression of DCBLD2 in

the lysate.

Increase the amount of starting

material.

Antibody not efficiently binding

the target.

Ensure the antibody is

validated for IP and optimize

the incubation time.

Inefficient elution.

Use a more stringent elution

buffer or optimize the elution

conditions (e.g., pH,

temperature).

Immunofluorescence (IF) / Immunohistochemistry (IHC)
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Problem Possible Cause Recommended Solution

Non-specific staining
Primary antibody concentration

too high.

Titrate the Anti-DCBLD2

(FA19-1) antibody to find the

optimal concentration.[11]

Inadequate blocking.

Use a blocking serum from the

same species as the

secondary antibody and

increase the blocking time.[11]

Cross-reactivity with other

proteins.

Test the antibody on tissue

sections from DCBLD2

knockout animals, if available.

Weak or no signal Low expression of DCBLD2.

Use an antigen retrieval

method for IHC or a signal

amplification system.

Incompatible primary and

secondary antibodies.

Ensure the secondary antibody

is specific for the primary

antibody's host species and

isotype.[11]

Fluorophore photobleaching.

Use an anti-fade mounting

medium and minimize

exposure to light.

High background Autofluorescence of the tissue.

Use a different fixative or treat

the sample with a quenching

agent.

Secondary antibody non-

specific binding.

Perform a control experiment

without the primary antibody.

[11]

Experimental Protocols
Protocol: Western Blot for Antibody Specificity
Validation
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This protocol describes a method to validate the specificity of the Anti-DCBLD2 (FA19-1)

antibody using positive and negative controls.

Sample Preparation:

Culture a cell line with known high expression of DCBLD2 (e.g., a lung adenocarcinoma

cell line) as a positive control.

Culture a cell line with known low or no expression of DCBLD2 as a negative control.

(Optional) Use cell lines transiently overexpressing human DCBLD2, DCBLD1, and

NETO1 to test for specificity and cross-reactivity.

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

Determine protein concentration using a BCA assay.

SDS-PAGE and Transfer:

Load 20-30 µg of protein per lane on a 4-12% Bis-Tris gel.

Run the gel until the dye front reaches the bottom.

Transfer proteins to a PVDF membrane.

Confirm transfer with Ponceau S staining.

Immunoblotting:

Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room

temperature.

Incubate the membrane with Anti-DCBLD2 (FA19-1) antibody at the recommended dilution

overnight at 4°C with gentle agitation.

Wash the membrane three times for 10 minutes each with TBST.
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Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash the membrane three times for 10 minutes each with TBST.

Detection:

Apply an enhanced chemiluminescence (ECL) substrate.

Image the blot using a chemiluminescence detection system.

Expected Results:

A strong band at the expected molecular weight of DCBLD2 (~85-130 kDa, depending on

glycosylation) should be observed in the positive control and DCBLD2-overexpressing

lanes.[8]

This band should be absent or very weak in the negative control lane.

Ideally, no bands should be observed in the DCBLD1 and NETO1 overexpressing lanes. If

bands are present, it indicates cross-reactivity.
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Sample Preparation
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Caption: Workflow for validating Anti-DCBLD2 (FA19-1) specificity.
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Western Blot Issue?

Non-Specific Bands?

Weak or No Signal?

High Background?

No

Decrease Primary Ab Concentration

Yes

Optimize Blocking Conditions
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Caption: Troubleshooting decision tree for Western Blotting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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scientists and researchers to drive progress in science

and industry.

Contact
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